molecular formula C12H18ClNO4S B4909226 [(4-Chloro-3-propoxyphenyl)sulfonyl](2-methoxyethyl)amine

[(4-Chloro-3-propoxyphenyl)sulfonyl](2-methoxyethyl)amine

Cat. No.: B4909226
M. Wt: 307.79 g/mol
InChI Key: VXPOTCCPLXBAFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-propoxyphenyl)sulfonylamine is a complex organic compound characterized by the presence of a sulfonyl group attached to a chlorinated phenyl ring, with additional propoxy and methoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-propoxyphenyl)sulfonylamine typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propoxy group . The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonamides.

Mechanism of Action

The mechanism of action of (4-Chloro-3-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt biological pathways . The compound’s unique structure allows it to interact with multiple targets, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-ethoxyphenyl)sulfonylamine
  • (4-Chloro-3-propoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-propoxyphenyl)sulfonylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both propoxy and methoxyethyl groups enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

4-chloro-N-(2-methoxyethyl)-3-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO4S/c1-3-7-18-12-9-10(4-5-11(12)13)19(15,16)14-6-8-17-2/h4-5,9,14H,3,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOTCCPLXBAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.